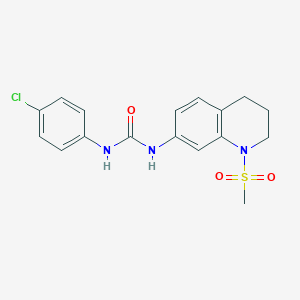![molecular formula C14H18ClN3O2S B2786649 N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl CAS No. 1052405-67-0](/img/structure/B2786649.png)
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl, also known as MT-2, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). MT-2 is primarily used in scientific research for its ability to stimulate melanogenesis, the process of melanin production.
Mechanism of Action
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl acts as a non-selective agonist of melanocortin receptors, specifically the MC1, MC3, MC4, and MC5 receptors. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates melanogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Increased melanin production: this compound stimulates the production of melanin, which can protect the skin from UV radiation and prevent skin damage.
2. Appetite suppression: this compound has been shown to have an appetite suppressing effect, which may have potential therapeutic applications in the treatment of obesity.
3. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory skin disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl in lab experiments include:
1. This compound is a well-characterized compound with a known mechanism of action.
2. This compound is relatively easy to synthesize and purify.
3. This compound has a variety of potential therapeutic applications.
The limitations of using this compound in lab experiments include:
1. This compound is a synthetic compound and may not accurately reflect the effects of endogenous melanocortins.
2. This compound may have off-target effects on other receptors, which could complicate data interpretation.
3. This compound may have potential side effects that need to be considered when designing experiments.
Future Directions
1. Development of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl analogs with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of this compound in the treatment of skin disorders.
3. Exploration of the effects of this compound on other physiological processes, such as metabolism and immune function.
4. Investigation of the potential side effects of this compound and the development of strategies to mitigate these effects.
5. Investigation of the effects of this compound on different cell types and tissues to better understand its mechanism of action.
Synthesis Methods
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is primarily used in scientific research to study the effects of melanogenesis on various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of skin disorders such as vitiligo and psoriasis, as well as in the prevention of skin cancer.
properties
IUPAC Name |
3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c1-8-2-3-9-10(6-8)20-14-12(9)13(16-7-17-14)15-5-4-11(18)19;/h7-8H,2-6H2,1H3,(H,18,19)(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDNZQTNVREND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
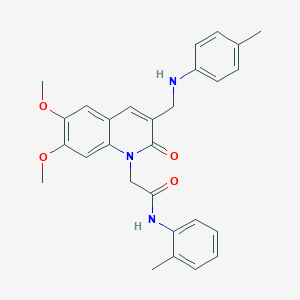
![3-[3-(2-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2786569.png)

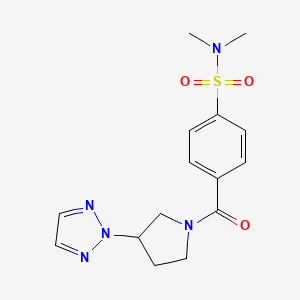
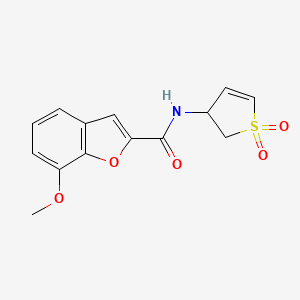
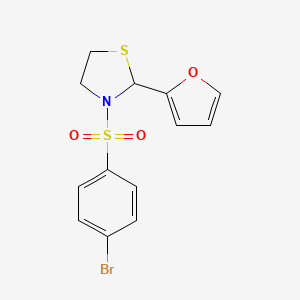
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
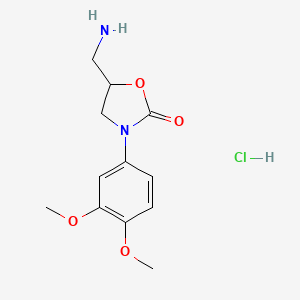
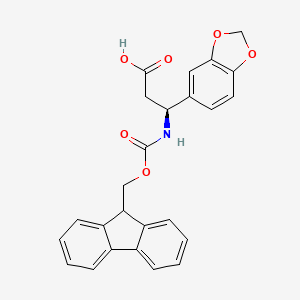
![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
